Elmycin B
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Overview
Description
Elmycin B is a secondary metabolite derived from oxygenated strains of the fungus Streptomyces. It exhibits antibiotic activity against fungi, bacteria, and other gram-positive organisms . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Elmycin B is typically produced through the fermentation of Streptomyces species. The fermentation process involves cultivating the bacteria under specific nutrient conditions, either in stationary or submerged aerobic environments . The compound is then isolated and purified from the fermentation broth.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process includes optimizing the growth conditions of Streptomyces to maximize yield. Post-fermentation, the compound undergoes several purification steps to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions: Elmycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Elmycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its interactions with various biological molecules and pathways.
Medicine: Explored for its potential therapeutic uses, particularly as an antibiotic against resistant strains of bacteria.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
Elmycin B exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial survival . This mechanism is similar to other aminoglycoside antibiotics, where the compound interferes with the translation process, leading to bacterial cell death.
Comparison with Similar Compounds
Neomycin B: Another aminoglycoside antibiotic with a similar mechanism of action.
Streptomycin: An antibiotic that also targets bacterial ribosomes but has a different structure.
Gentamicin: Another aminoglycoside with a broader spectrum of activity
Uniqueness of Elmycin B: this compound is unique due to its specific structural features and its potent activity against a wide range of gram-positive organisms. Its ability to inhibit protein synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVKBCVJGXOKE-UHKOQCFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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